molecular formula C16H28N4O2 B3004930 N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide CAS No. 1375973-94-6

N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide

Katalognummer B3004930
CAS-Nummer: 1375973-94-6
Molekulargewicht: 308.426
InChI-Schlüssel: KGZCGMPXPRFXKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide, also known as CMMAA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. CMMAA is a small molecule inhibitor that targets the protein, heat shock protein 70 (Hsp70), which is known to be involved in the development and progression of cancer.

Wirkmechanismus

N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide binds to the ATP-binding domain of Hsp70, preventing it from functioning properly. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide is able to induce cancer cell death in vitro and in vivo. In addition, N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger protein inhibitors. However, one limitation is that N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide is not selective for Hsp70 and can also inhibit the function of other proteins that share the ATP-binding domain.

Zukünftige Richtungen

Future research on N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide could focus on developing more selective inhibitors of Hsp70 that do not inhibit the function of other proteins. In addition, studies could be conducted to determine the optimal dosage and administration of N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide for cancer treatment. Finally, research could be conducted to investigate the potential use of N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide in combination with other cancer therapies to improve treatment outcomes.

Synthesemethoden

The synthesis of N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide involves a series of chemical reactions that start with the reaction of 1-cyanocycloheptene with ethyl chloroacetate to produce ethyl 7-cyano-1-cycloheptylacetate. The resulting compound is then treated with sodium hydride and 4-methylmorpholine to produce the intermediate, 7-cyano-1-cycloheptyl-2-(4-methylmorpholin-2-yl)ethylamine. The final step involves the reaction of the intermediate with chloroacetyl chloride to produce N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide has been shown to have potential as a cancer treatment due to its ability to inhibit the function of Hsp70. Hsp70 is a chaperone protein that is overexpressed in many types of cancer and is involved in the regulation of cellular processes that promote cancer cell survival and growth. Inhibition of Hsp70 has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(1-cyanocycloheptyl)-2-[(4-methylmorpholin-2-yl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-20-8-9-22-14(12-20)10-18-11-15(21)19-16(13-17)6-4-2-3-5-7-16/h14,18H,2-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZCGMPXPRFXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.